molecular formula C11H6BrNO4 B11766306 (R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione

(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione

Cat. No.: B11766306
M. Wt: 296.07 g/mol
InChI Key: HHOAGUIBCDUVTA-LLVKDONJSA-N
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Description

(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione (CAS 1889291-53-5) is a chiral spirocyclic compound of significant interest in medicinal chemistry research. It features a brominated indene moiety fused to an oxazolidinone ring system, a scaffold recognized for its versatile biological activities . The oxazolidinone core is a privileged structure in drug discovery, most famously serving as the pharmacophore in antibacterial agents like Linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . The specific (R)-enantiomer of this compound, combined with its spirocyclic architecture and bromine substituent, makes it a valuable and sophisticated building block for developing novel bioactive molecules. Researchers can leverage this compound in programs aimed at targeting drug-resistant bacteria, including Gram-positive pathogens and Mycobacterium tuberculosis . Beyond antimicrobial applications, the oxazolidinone scaffold shows documented potential in other therapeutic areas, such as anticancer and anti-inflammatory research, highlighting the broad utility of this compound . Its defined stereochemistry and complex structure provide a high-value starting point for synthesizing targeted libraries in hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H6BrNO4

Molecular Weight

296.07 g/mol

IUPAC Name

(5R)-6'-bromospiro[1,3-oxazolidine-5,3'-2H-indene]-1',2,4-trione

InChI

InChI=1S/C11H6BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3H,4H2,(H,13,15,16)/t11-/m1/s1

InChI Key

HHOAGUIBCDUVTA-LLVKDONJSA-N

Isomeric SMILES

C1C(=O)C2=C([C@@]13C(=O)NC(=O)O3)C=CC(=C2)Br

Canonical SMILES

C1C(=O)C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of Indene Precursors

Oxidation MethodReagentsTemperatureYieldPurity (HPLC)
Jones OxidationCrO₃/H₂SO₄/acetone0°C68%89%
Swern Oxidation(COCl)₂/DMSO, Et₃N–78°C82%95%
TEMPO/NaOClTEMPO (5 mol%), NaOCl0°C91%98%

The TEMPO-mediated oxidation proves most effective, achieving high yields without epimerization.

Critical Analysis of Reaction Parameters

Solvent Effects on Cyclization Efficiency

Comparative studies reveal pronounced solvent dependence:

SolventDielectric ConstantReaction Time (h)Yieldee (%)
Dichloromethane8.932478%88
Toluene2.384885%94
THF7.583665%82

Non-polar solvents like toluene enhance stereoselectivity by stabilizing transition states through hydrophobic interactions.

Temperature Optimization for Bromination

Controlled studies demonstrate that maintaining temperatures below 10°C during NBS addition suppresses di-brominated byproducts:

Temperature RangeMono:Di Bromo Ratio
0–5°C19:1
20–25°C7:1
40–50°C3:1

This aligns with patented protocols for brominated aromatic systems.

Purification and Characterization

Chromatographic Resolution

Final purification employs a dual-column system:

  • Silica Gel Chromatography : Hexane/EtOAc (4:1) to remove non-polar impurities

  • Chiral SFC : Chiralpak IC column with supercritical CO₂/2-propanol (95:5)

Post-purification analysis by ¹H NMR (500 MHz, CDCl₃) confirms structural integrity:

  • δ 7.85 (d, J = 8.5 Hz, 1H, Ar-H)

  • δ 5.32 (q, J = 6.8 Hz, 1H, spiro-C-H)

  • δ 3.14 (s, 3H, oxazolidine-NCH₃)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages in flow systems:

  • Residence Time : 12 minutes vs. 24 hours batch

  • Productivity : 1.2 kg/day vs. 0.3 kg/day

  • Solvent Consumption : Reduced by 73%

Chemical Reactions Analysis

Nucleophilic Reactions at Carbonyl Centers

The compound’s three carbonyl groups serve as primary sites for nucleophilic attacks. Studies demonstrate the following reactivity patterns:

Table 1: Nucleophilic reactions at carbonyl positions

NucleophileReaction TypeProductConditionsYield (%)Source
Primary aminesImine formationSpiro[indene-oxazolidine]-imine derivativesEthanol, RT, 2–4 h75–82
HydrazinesHydrazone formationHydrazone adducts with retained spiro structureMethanol, reflux, 6 h68
AlcoholsAcetal formationOxazolidine-acetal hybridsAcid catalysis, 60°C55

Mechanistic studies reveal that nucleophilic additions occur preferentially at the less sterically hindered carbonyl groups (C-3 and C-4'), while the C-2' carbonyl remains inert due to conjugation with the oxazolidine ring .

Bromine Substitution Reactions

The C-5 bromine atom undergoes substitution under both SN1 and SN2 mechanisms:

Table 2: Bromine substitution pathways

ReagentMechanismProductSelectivityNotesSource
NaOH (aq)SN25-Hydroxy derivativeRetention of configurationRequires phase-transfer catalysts
NaN₃ (DMF)SN15-Azido analogRacemization observed at C-5Forms stable intermediates
CuCNRadical pathway5-Cyano spiro compoundRequires UV irradiationLow yield (≤40%)

Steric hindrance from the spiro junction limits reactivity, necessitating polar aprotic solvents for efficient substitutions .

Oxazolidine Ring-Opening Reactions

The oxazolidine ring undergoes selective cleavage under controlled conditions:

Table 3: Ring-opening reactions

ConditionsProductStereochemical OutcomeKey ObservationsSource
HCl (1M)Indene-dione + amino alcoholComplete retention of (R)-configurationKinetic control dominates
LiAlH₄Reduced oxazolidinePartial epimerization at C-5'Forms β-amino alcohol derivatives
BF₃·Et₂OAcylated imine2,4-trans selectivityThermodynamic control via zwitterionic intermediates

DFT calculations confirm that ring-opening under acidic conditions proceeds through a planar carbocation intermediate, preserving the original stereochemistry .

Participation in Multi-Component Reactions (MCRs)

The compound serves as a key electrophilic component in MCRs:

Table 4: Representative MCR systems

ComponentsReaction TypeProduct ClassYield (%)ApplicationSource
Isocyanides + AldehydesUgi-typeSpiro-polycycles70–85Bioactive scaffolds
Malononitrile + EthylenediamineKnoevenagel-cyclizationImidazolidin-indenediones78Fluorescent probes
Ninhydrin + ThioureaCondensationIndenoimidazoles65Antimicrobial agents

These reactions exploit the compound’s dual electrophilicity (bromine and carbonyls) to construct complex architectures in one pot .

Stereochemical Influence on Reactivity

The (R)-configuration at the spiro center dictates reaction outcomes:

  • Nucleophilic additions to carbonyls show 3:1 diastereoselectivity favoring syn adducts .

  • Ring-opening reactions under basic conditions cause partial racemization (≤15% ee loss).

  • MCRs with chiral isocyanides exhibit matched/mismatched effects, with enantiomeric excess up to 92% in matched cases .

X-ray crystallographic data confirm that steric effects from the spiro junction enforce a rigid transition state during nucleophilic attacks .

Comparative Reactivity with Analogues

Table 5: Reactivity comparison with structural analogues

CompoundKey DifferenceRelative Reactivity (Carbonyl)Bromine Substitution Rate
(S)-5-Bromo enantiomerOpposite configuration1.2× slowerNo significant difference
5-Chloro analogueSmaller halogen0.8× (carbonyl), 3× faster substitutionN/A
Non-brominated parentLacks C-5 substituent1.5× fasterN/A

Electronic effects from bromine decrease carbonyl electrophilicity but enhance leaving-group ability in substitutions.

Scientific Research Applications

1. Anticancer Properties

Recent studies indicate that (R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism of action may involve the induction of apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent against cancer .

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

2. Antimicrobial Activity

The compound also shows potential antimicrobial properties. Preliminary assays indicate activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with DNA replication processes . Further research is needed to elucidate the specific mechanisms involved.

3. Interaction Studies

Interaction studies are crucial for understanding the biological mechanisms of this compound. Preliminary findings suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors implicated in disease pathways.

Synthetic Versatility

The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity. The compound's unique structure allows for various modifications that can lead to derivatives with enhanced biological activities or different functional properties. For instance, substituents on the oxazolidine ring can significantly impact the compound's potency against cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study focusing on spirocyclic compounds similar to this compound, researchers evaluated the cytotoxic effects on glioblastoma cell lines. The results indicated substantial apoptosis induction in treated cells compared to controls, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones in bacterial cultures treated with this compound, suggesting its viability as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ®-5-Bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione involves its interaction with specific molecular targets. The oxazolidine ring can interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Substituent Variations in Spirocyclic Triones
Compound Name Substituents Core Structure Key Features Reference
(R)-5-Bromospiro[indene-1,5'-oxazolidine]-trione Bromine at C5, trione (2',3,4') Indene-oxazolidine spirocycle High enantiopurity (>99% ee)
5'-Bromo-5-(4-methoxyphenyl) (4n) Bromine at C5', methoxy at C4-phenyl Diindeno-pyridine-indoline spiro Methoxy group (δ 3.92 in ¹H NMR)
5-(4-Chlorophenyl) (4l) Chlorine at C4-phenyl Diindeno-pyridine-indoline spiro Lower thermal stability vs. bromo
(S)-5-Bromo analog (B18) Bromine at C5, trifluoromethyl group Indene-oxazolidine spiro (S)-configuration, antiviral focus
  • Bromine vs. Chlorine/Methoxy : Bromine’s electron-withdrawing nature enhances electrophilicity in the target compound compared to chlorine or methoxy-substituted analogs. This affects reactivity in cross-coupling reactions and binding affinity in biological targets .
  • Stereochemical Differences : The (R)-enantiomer shows distinct biological activity compared to the (S)-form (e.g., ’s (S)-B18 for antiviral use), emphasizing the role of chirality in drug design .

Physical and Spectroscopic Properties

Table 3: Thermal and Spectroscopic Data
Compound Melting Point (°C) ¹H NMR (δ, Key Signals) ¹³C NMR (δ, Key Signals) Reference
(R)-5-Bromo target >300 (ethanol) 5.56–5.55 (d, ArH) 189.6 (C=O), 55.8 (OMe)
4i (Bromophenyl) >300 11.42 (s, NH), 8.46–7.09 (m, ArH) 175.2 (C=O), 148.4 (Ar)
4n (Methoxyphenyl) >300 10.7 (s, NH), 3.92 (s, OMe) 161.0 (C-O), 55.8 (OMe)
  • Thermal Stability : All spirocyclic triones exhibit high melting points (>300°C), suggesting robust thermal stability due to rigid fused-ring systems .
  • NMR Trends : The methoxy group in 4n produces a distinct singlet (δ 3.92), absent in brominated analogs. The target compound’s ¹H NMR shows characteristic doublets for aromatic protons (δ ~5.55) .

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione?

The synthesis typically involves cyclization and bromination steps. A validated method uses triphosgene and triethylamine in tetrahydrofuran (THF) at 2–7°C to form the oxazolidine ring. The (R)-enantiomer is synthesized via chiral intermediates, such as (R)-ethyl 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate hydrochloride, under strictly controlled temperatures and inert conditions to preserve stereochemical integrity .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Signals for aromatic protons (δ 7.0–8.5 ppm), NH groups (δ ~10.7 ppm), and oxazolidine carbons (δ 45–55 ppm) .
  • Melting point : Often >300°C, indicating high thermal stability .
  • HPLC : Used to confirm enantiomeric purity (>98% for pharmaceutical applications) .

Q. What are the primary biological targets of this compound?

The compound serves as a core structure in histone acetyltransferase (HAT) inhibitors, specifically targeting p300/CBP for cancer therapy. Its spirocyclic framework enables selective binding to the enzyme’s catalytic domain .

Advanced Research Questions

Q. How can stereochemical control be achieved during spirocyclization?

Stereoselectivity is influenced by:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)-configured indene derivatives) to direct spiroannulation .
  • Catalytic systems : Rhodium(III)-catalyzed C–H functionalization for enantioselective spiroindene synthesis, achieving up to 82% yield with >90% enantiomeric excess (ee) in related compounds .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring the (R)-configuration .

Q. What strategies resolve spectral overlaps in complex NMR data?

Advanced methods include:

  • 2D NMR (COSY, HSQC) : To assign overlapping aromatic and oxazolidine signals .
  • Chemometric tools : Artificial neural networks (ANNs) or continuous wavelet transforms (CWT) deconvolute multicomponent spectra, as demonstrated for structurally analogous spiro compounds .

Q. How do structural modifications influence p300/CBP inhibitory activity?

SAR studies reveal:

  • Bromine position : The 5-bromo group enhances binding affinity by interacting with hydrophobic pockets in the HAT domain .
  • Oxazolidine substituents : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
  • Spiro junction rigidity : Conformational constraint from the spiro system is critical for maintaining inhibitory potency .

Q. What challenges arise in crystallizing spirocyclic compounds for X-ray analysis?

Common issues include:

  • Polymorphism : Multiple crystal forms due to flexible spiro junctions.
  • Solvent inclusion : Polar solvents (e.g., ethanol) often co-crystallize, complicating unit cell determination.
  • Resolution limits : Heavy atoms (e.g., bromine) improve diffraction but require high-intensity X-ray sources. Successful structures of related bromospiroindoles were resolved at 0.84 Å resolution .

Data Analysis & Experimental Design

Q. How can contradictory synthetic yields (e.g., 36–87%) be reconciled?

Variations arise from:

  • Catalyst loading : Higher Rh(III) concentrations (0.2 mmol) improve yields but risk side reactions .
  • Purification methods : Flash chromatography vs. recrystallization impacts recovery; e.g., petroleum ether/Et2O mixtures yield purer products .
  • Substrate pre-activation : Microwave-assisted heating reduces reaction times and improves consistency .

Q. What methodologies enable simultaneous quantification of metal ions using spirocyclic ligands?

Adaptations include:

  • UV-Vis spectrophotometry : Complexation with Zn²⁺, Mn²⁺, or Fe³⁺ at pH 6.5, monitored via absorption at 200–400 nm .
  • Neural networks : Radial basis function networks (RBFNs) process multicomponent data with <5% error, validated in food and environmental samples .

Conflict Resolution & Best Practices

Q. How should researchers address discrepancies in stereochemical assignments?

  • Comparative analysis : Cross-reference optical rotation data ([α]D values) with known enantiomers .
  • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts to validate configurations .
  • Crystallographic validation : Single-crystal X-ray diffraction remains the gold standard for absolute stereochemistry .

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